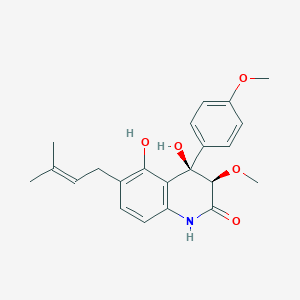

Peniprequinolone

Description

This compound is a natural product found in Penicillium janczewskii and Penicillium simplicissimum with data available.

Structure

3D Structure

Properties

Molecular Formula |

C22H25NO5 |

|---|---|

Molecular Weight |

383.4 g/mol |

IUPAC Name |

(3R,4R)-4,5-dihydroxy-3-methoxy-4-(4-methoxyphenyl)-6-(3-methylbut-2-enyl)-1,3-dihydroquinolin-2-one |

InChI |

InChI=1S/C22H25NO5/c1-13(2)5-6-14-7-12-17-18(19(14)24)22(26,20(28-4)21(25)23-17)15-8-10-16(27-3)11-9-15/h5,7-12,20,24,26H,6H2,1-4H3,(H,23,25)/t20-,22+/m0/s1 |

InChI Key |

ZRZQXSGEIJXJEO-RBBKRZOGSA-N |

SMILES |

CC(=CCC1=C(C2=C(C=C1)NC(=O)C(C2(C3=CC=C(C=C3)OC)O)OC)O)C |

Isomeric SMILES |

CC(=CCC1=C(C2=C(C=C1)NC(=O)[C@@H]([C@]2(C3=CC=C(C=C3)OC)O)OC)O)C |

Canonical SMILES |

CC(=CCC1=C(C2=C(C=C1)NC(=O)C(C2(C3=CC=C(C=C3)OC)O)OC)O)C |

Synonyms |

peniprequinolone |

Origin of Product |

United States |

Foundational & Exploratory

Peniprequinolone discovery and isolation from fungi

An In-depth Technical Guide on the Discovery, Isolation, and Characterization of a Bioactive Fungal Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peniprequinolone, a quinolone alkaloid with the chemical formula C22H25NO5, is a naturally occurring secondary metabolite isolated from fungi of the Penicillium genus. First identified as a nematicidal agent from Penicillium cf. simplicissimum, it has also been isolated from the marine-derived fungus Penicillium janczewskii. This technical guide provides a comprehensive overview of the discovery, isolation procedures, and structural elucidation of this compound, presenting key quantitative data in structured tables and detailed experimental protocols. Visual diagrams generated using Graphviz illustrate the experimental workflows, offering a clear and concise reference for researchers in natural product chemistry, mycology, and drug discovery.

Discovery and Fungal Sources

This compound was first reported as a new nematicidal alkaloid in 2000 by Arai and colleagues from the fungus Penicillium cf. simplicissimum. Subsequently, in 2005, He and coworkers isolated the same compound from a marine-derived strain of Penicillium janczewskii. These discoveries highlight the potential of Penicillium species, from both terrestrial and marine environments, as a source of novel bioactive compounds.

Table 1: Fungal Sources of this compound

| Fungal Species | Environment | Reference |

| Penicillium cf. simplicissimum | Terrestrial | |

| Penicillium janczewskii | Marine |

Experimental Protocols

This section details the methodologies employed for the fermentation, extraction, isolation, and structural characterization of this compound.

Fungal Fermentation

Protocol based on Arai et al. (2000) for Penicillium cf. simplicissimum

-

Culture Medium: 2% glucose, 0.5% peptone, 0.1% yeast extract, 0.1% KH2PO4, and 0.05% MgSO4·7H2O in distilled water.

-

Fermentation: The fungus was cultured in 500-ml flasks, each containing 100 ml of the medium. The flasks were incubated at 25°C for 14 days on a rotary shaker.

Protocol based on He et al. (2005) for Penicillium janczewskii

-

Culture Medium: Malt extract (2%), glucose (2%), and peptone (0.1%) in artificial seawater.

-

Fermentation: The fungus was grown in 1-L Erlenmeyer flasks, each containing 300 mL of the medium. The cultures were incubated at 28°C for 14 days under static conditions.

Extraction and Isolation

The following workflow outlines the general procedure for extracting and isolating this compound from the fungal cultures.

Spectroscopic Data Analysis of Peniprequinolone: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Peniprequinolone, a novel polyketide derivative, has garnered significant interest within the scientific community due to its unique structural features and promising biological activities. This document provides a comprehensive technical guide on the spectroscopic data analysis of this compound, a compound identified as quinosorbicillinol in recent literature. Isolated from an endophytic fungus, Penicillium sp. NX-S-6, this metabolite exhibits potent anti-inflammatory properties, making it a compelling candidate for further investigation in drug discovery and development. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed overview of its spectroscopic characteristics, the experimental protocols for its analysis, and insights into its mechanism of action.

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of advanced spectroscopic techniques. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy was pivotal in determining the intricate cyclic structure and stereochemistry of this compound. The ¹H and ¹³C NMR data were acquired in methanol-d₄.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (Quinosorbicillinol)

| Position | ¹³C (δc, type) | ¹H (δH, mult., J in Hz) |

| 2 | 165.7, C | |

| 3 | 118.1, C | |

| 4 | 179.5, C | |

| 4a | 114.7, C | |

| 5 | 34.7, CH | 3.55, d, 11.8 |

| 6 | 29.9, CH₂ | 1.95, m; 1.69, m |

| 7 | 45.4, CH | 3.12, m |

| 8 | 199.8, C | |

| 8a | 108.9, C | |

| 9 | 161.7, C | |

| 10 | 116.8, CH | 6.05, s |

| 11 | 142.3, C | |

| 12 | 130.2, CH | 6.42, d, 15.0 |

| 13 | 128.7, CH | 6.25, dd, 15.0, 10.0 |

| 14 | 132.5, CH | 6.88, dd, 15.0, 10.0 |

| 15 | 145.2, CH | 7.35, dd, 15.0, 10.0 |

| 16 | 18.9, CH₃ | 1.90, d, 6.8 |

| 17 | 21.4, CH₃ | 1.05, d, 6.7 |

| 18 | 21.2, CH₃ | 1.15, d, 6.9 |

| 1' | 140.2, C | |

| 2' | 121.8, CH | 7.85, d, 8.0 |

| 3' | 134.5, CH | 7.55, t, 8.0 |

| 4' | 123.5, CH | 7.30, t, 8.0 |

| 5' | 126.1, CH | 7.90, d, 8.0 |

| 6' | 117.5, C | |

| 7' | 170.1, C |

Data obtained from a study on quinosorbicillinol, presumed to be this compound.

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was employed to determine the molecular formula of this compound.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [M+H]⁺ | 458.1962 | 458.1965 | C₂₇H₂₈NO₅ |

Data obtained from a study on quinosorbicillinol.

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopic Data

The UV-Vis spectrum provides information about the electronic transitions within the molecule, while the IR spectrum reveals the presence of specific functional groups.

Table 3: UV-Vis and IR Spectroscopic Data for this compound

| Spectroscopic Method | Wavelength/Wavenumber | Interpretation |

| UV-Vis (λmax, nm) | 225, 280, 350 | Conjugated system, characteristic of sorbicillinoids and quinolone moieties |

| IR (νmax, cm⁻¹) | 3420, 1685, 1650, 1610 | O-H stretching, C=O stretching (ketone), C=O stretching (amide), C=C stretching |

Data interpreted from the structural information provided in the primary literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A 5 mg sample of purified this compound was dissolved in 0.5 mL of methanol-d₄ (CD₃OD).

-

Instrumentation: NMR spectra were recorded on a Bruker AVANCE III 600 MHz spectrometer.

-

¹H NMR Spectroscopy:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Acquisition Time: 2

-

A Comprehensive Technical Guide to the Biological Activity Screening of Novel Natural Product Extracts

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the biological activity screening of novel natural product extracts, with a focus on anticancer and antimicrobial activities. While this document uses a quinolone-related compound, "Peniprequinolone," as a guiding example, the principles, protocols, and workflows are broadly applicable to the screening of various phytochemicals, such as terpenoids, flavonoids, and alkaloids.

Phytochemical Extraction and Preparation

The initial step in biological activity screening involves the extraction of bioactive compounds from the source material. The choice of solvent and extraction method is critical and depends on the polarity of the target compounds.

Experimental Protocol: Solvent-Based Extraction

A common method for extracting a broad range of phytochemicals is sequential extraction with solvents of increasing polarity.

-

Preparation of Plant Material: The source material (e.g., leaves, bark, roots) is air-dried at room temperature and then ground into a fine powder.

-

Sequential Extraction:

-

The powdered material is first macerated in a non-polar solvent like petroleum ether or hexane for 24-48 hours to extract non-polar compounds.

-

The mixture is filtered, and the residue is then soaked in a solvent of intermediate polarity, such as chloroform or ethyl acetate, for 24-48 hours.

-

This process is repeated with a polar solvent, typically methanol or ethanol, to extract polar compounds.

-

-

Solvent Evaporation: The solvent from each extract is evaporated under reduced pressure using a rotary evaporator to yield the crude extract.

-

Storage: The dried extracts are stored at 4°C in airtight, light-protected containers until further use.

Visualization: Extraction and Screening Workflow

The following diagram illustrates the general workflow from raw material to biological activity screening.

Anticancer Activity Screening

A primary goal of screening is to identify extracts with cytotoxic effects against cancer cells. Pentacyclic triterpenoids and other natural compounds have shown significant potential as anticancer agents. The following protocols are standard for initial in vitro assessment.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Cancer cell lines (e.g., HeLa, MCF-7, A549) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of the this compound extract in the culture medium. The final concentrations may range from 1 µg/mL to 100 µg/mL. Replace the existing medium with the medium containing the extract. A negative control (vehicle, e.g., DMSO) and a positive control (e.g., Doxorubicin) should be included.

-

Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control. The half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against the log of the extract concentration.

Data Presentation: Cytotoxicity of this compound Extracts

Quantitative data should be organized for clear comparison.

| Extract (Solvent) | Cancer Cell Line | IC50 (µg/mL) after 48h |

| This compound (Hexane) | A549 (Lung) | > 100 |

| This compound (EtOAc) | A549 (Lung) | 45.2 ± 3.1 |

| This compound (MeOH) | A549 (Lung) | 82.5 ± 5.6 |

| This compound (EtOAc) | MCF-7 (Breast) | 25.8 ± 2.4 |

| This compound (EtOAc) | HeLa (Cervical) | 33.1 ± 2.9 |

| Doxorubicin (Control) | MCF-7 (Breast) | 1.2 ± 0.1 |

Note: Data are hypothetical and for illustrative purposes.

Visualization: Potential Anticancer Signaling Pathway

Many natural compounds exert their anticancer effects by inducing apoptosis (programmed cell death). The diagram below illustrates a simplified model of the intrinsic apoptotic pathway, a common target for such compounds.

Antimicrobial Activity Screening

The rise of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Natural products, including terpenes and quinones, are a promising source for these agents.

Experimental Protocol: Disc Diffusion Assay

This method is used for preliminary screening of antimicrobial activity.

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) with a turbidity equivalent to the 0.5 McFarland standard.

-

Plate Inoculation: Uniformly swab the bacterial inoculum onto the surface of a Mueller-Hinton agar plate.

-

Disc Application: Sterilize paper discs (6 mm diameter) and impregnate them with a known concentration of the this compound extract (e.g., 1 mg/disc). Place the discs onto the agar surface.

-

Controls: Use

In Silico Prediction of Peniprequinolone's Biological Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the in silico prediction of biological targets for Peniprequinolone, a quinolone alkaloid derived from Penicillium species.[1][2][3] Given the diverse biological activities associated with quinolone alkaloids, including antimicrobial and anti-inflammatory properties, identifying the specific molecular targets of this compound is crucial for elucidating its mechanism of action and exploring its therapeutic potential.[1][4]

Computational, or in silico, approaches offer a time- and cost-effective strategy to generate testable hypotheses regarding drug-target interactions, significantly narrowing the field for experimental validation.[5][6] This guide outlines a multi-pronged computational workflow, integrating ligand-based and structure-based methods with network pharmacology to predict and prioritize potential biological targets for this compound.

Proposed Computational Workflow

A robust in silico target identification strategy employs orthogonal methods to increase the confidence of predictions. The workflow proposed herein combines approaches that leverage the ligand's structural information with those that simulate its interaction with a vast array of potential protein targets. The resulting predictions are then integrated and analyzed within a systems biology context.

Experimental Protocols

This section details the methodologies for the core components of the proposed in silico workflow.

Ligand Preparation

The initial step for any computational analysis is the preparation of the ligand's structure.

-

Objective: To obtain a high-quality, energy-minimized 3D structure of this compound.

-

Protocol:

-

Structure Acquisition: Obtain the 2D structure of this compound, preferably as a SMILES (Simplified Molecular Input Line Entry System) string, from a chemical database such as PubChem (CID 16681748).[2]

-

3D Conversion: Use computational chemistry software, such as Open Babel or RDKit, to convert the 2D SMILES string into a 3D structure.

-

Protonation State: Determine the appropriate protonation state at a physiological pH (e.g., 7.4).

-

Energy Minimization: Perform energy minimization on the 3D structure using a force field like MMFF94 (Merck Molecular Force Field) to obtain a stable, low-energy conformation. The resulting structure is saved in a suitable format (e.g., .sdf or .mol2) for subsequent analyses.

-

Ligand-Based Target Fishing

This approach is based on the principle of chemical similarity: molecules with similar structures are likely to bind to similar biological targets.

-

Objective: To identify potential protein targets for this compound by comparing its structure to libraries of bioactive molecules with known targets.

-

Protocol:

-

Server Selection: Utilize established web-based target prediction servers. Examples include SwissTargetPrediction, PharmMapper, and SuperPred.

-

Input Submission: Submit the prepared 3D structure or SMILES string of this compound to the selected server(s).

-

Parameter Specification: Select the appropriate organism (e.g., Homo sapiens) for the target search.

-

Analysis of Results: The servers will return a ranked list of potential targets based on a similarity score or probability. Consolidate the results from multiple servers to identify consensus targets, which represent higher-confidence predictions.

-

Structure-Based Reverse Docking

Reverse docking screens a single ligand against a large library of 3D protein structures to predict its most likely binding partners.[7][8][9]

-

Objective: To predict the binding affinity of this compound to a wide range of potential biological targets and identify high-affinity interactions.

-

Protocol:

-

Target Library Preparation:

-

Compile a library of potential protein targets. This can be a broad library (e.g., all human proteins in the PDB) or a focused library (e.g., kinases, nuclear receptors).

-

For each protein, download the 3D structure from the Protein Data Bank (PDB).

-

Prepare each protein structure by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning atomic charges.[9]

-

Identify the binding site for docking. This can be the known active site or predicted binding pockets on the protein surface.

-

-

Molecular Docking Simulation:

-

Use a molecular docking program, such as AutoDock Vina, to systematically dock the prepared this compound structure into the binding site of each protein in the library.

-

Define a grid box that encompasses the entire binding site for each target protein.

-

Run the docking simulation with appropriate parameters (e.g., an exhaustiveness of 8 or higher) to ensure a thorough search of the conformational space.

-

-

Scoring and Ranking:

-

The docking program will calculate a binding affinity score (typically in kcal/mol) for the best-predicted binding pose of this compound with each target.

-

Rank all protein targets based on their predicted binding affinities. Targets with the most negative binding affinity scores are considered the most promising candidates.

-

-

Network Pharmacology Analysis

This systems-level approach analyzes the predicted targets in the context of complex biological networks to understand their functional relationships and potential pathway-level effects.[10][11][12]

-

Objective: To construct a protein-protein interaction (PPI) network of high-confidence targets and identify key biological pathways and processes potentially modulated by this compound.

-

Protocol:

-

Target List Compilation: Create a final list of high-confidence targets by combining and prioritizing the results from both ligand-based and structure-based methods.

-

PPI Network Construction: Input the list of target genes into a PPI database, such as STRING or GeneMANIA. These tools generate a network where nodes represent proteins and edges represent interactions.

-

Network Visualization and Analysis: Import the PPI network into visualization software like Cytoscape.[11] Analyze the network topology to identify "hub" proteins (highly connected nodes), which often play critical biological roles.

-

Functional Enrichment Analysis: Use tools like DAVID or Metascape with the list of target genes to perform Gene Ontology (GO) and KEGG pathway enrichment analysis. This will identify biological processes, molecular functions, and signaling pathways that are statistically overrepresented among the predicted targets.

-

Data Presentation (Hypothetical Results)

The following tables present hypothetical, yet plausible, results from the described in silico experiments.

Table 1: Hypothetical Ligand-Based Target Fishing Results for this compound

| Target Name | Gene Symbol | Target Class | Probability | Known Ligands with High Similarity |

| Prostaglandin G/H synthase 2 | PTGS2 (COX-2) | Enzyme | 0.85 | Celecoxib, Indomethacin |

| Phosphoinositide 3-kinase | PIK3CA | Kinase | 0.81 | Wortmannin, LY294002 |

| RAC-alpha serine/threonine-protein kinase | AKT1 | Kinase | 0.79 | MK-2206, Capivasertib |

| Mitogen-activated protein kinase 1 | MAPK1 (ERK2) | Kinase | 0.75 | Ulixertinib, Ravoxertinib |

| Nuclear factor NF-kappa-B p105 subunit | NFKB1 | Transcription Factor | 0.72 | Bay 11-7082, JSH-23 |

| DNA topoisomerase II | TOP2A | Enzyme | 0.68 | Etoposide, Doxorubicin |

Table 2: Hypothetical Reverse Docking Results for this compound

| Target PDB ID | Target Name | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki, µM) |

| 1UNQ | AKT1 | -10.2 | 0.15 |

| 4QTB | MAPK1 (ERK2) | -9.8 | 0.28 |

| 5FGI | PTGS2 (COX-2) | -9.5 | 0.45 |

| 2W9S | PIK3CA | -9.1 | 0.89 |

| 1VKX | NFKB1 | -8.8 | 1.55 |

| 3QX3 | TOP2A | -8.5 | 2.70 |

Visualization of a Potential Signaling Pathway

Based on the hypothetical results, which identified AKT1 and MAPK1 as high-ranking potential targets, we can visualize the involvement of this compound in a critical downstream signaling pathway. The PI3K/Akt signaling pathway is a key regulator of cell proliferation, survival, and metabolism.

Conclusion and Future Directions

This guide outlines a systematic, multi-faceted in silico approach for predicting the biological targets of this compound. By integrating ligand-based similarity searches, structure-based reverse docking, and network pharmacology analysis, this workflow can generate a prioritized list of high-confidence targets. The hypothetical results presented suggest that this compound may interact with key nodes in inflammatory and cell survival pathways, such as PTGS2 (COX-2) and AKT1.

References

- 1. The Underrepresented Quinolinone Alkaloids in Genera Penicillium and Aspergillus: Structure, Biology, and Biosynthetic Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C22H25NO5 | CID 16681748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. mdpi.com [mdpi.com]

- 5. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 7. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. phadtarepharmacy.edu.in [phadtarepharmacy.edu.in]

- 11. Frontiers | Network Pharmacology Databases for Traditional Chinese Medicine: Review and Assessment [frontiersin.org]

- 12. Network Pharmacology Databases for Traditional Chinese Medicine: Review and Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: The Heretsch-Christmann Synthesis of (±)-Peniprequinolone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the total synthesis of (±)-Peniprequinolone, a member of the 3,4-dioxygenated quinolin-2-one family of natural products. The synthetic strategy, developed by the research groups of Heretsch and Christmann, hinges on a key regioselective aryne insertion into an unsymmetric imide, followed by a diastereoselective intramolecular aldol cyclization. This approach offers a concise and efficient route to the quinolinone core structure. The protocol is presented with comprehensive experimental details, quantitative data, and a visual representation of the synthetic workflow to facilitate its application in a research and development setting.

Introduction

Peniprequinolone is a fungal metabolite belonging to a class of quinolinone alkaloids that exhibit a range of biological activities. The development of efficient synthetic routes to these compounds is of significant interest for further biological evaluation and the generation of novel analogs. The Heretsch-Christmann synthesis provides a strategic approach to the core structure of these molecules, characterized by its innovative use of aryne chemistry. This application note details the practical implementation of this synthesis.

Overall Synthetic Workflow

The total synthesis of (±)-Peniprequinolone can be conceptually divided into three main stages:

-

Synthesis of Precursors: Preparation of the necessary starting materials, namely the unsymmetric imide and the aryne precursor.

-

Aryne Insertion Reaction: The crucial C-C and C-N bond-forming step where the aryne, generated in situ, inserts into the unsymmetric imide to yield an N-acylated 2-aminobenzophenone intermediate. This reaction is notably efficient when performed in a continuous flow system.

-

Intramolecular Aldol Cyclization: The final ring-closing reaction to construct the characteristic 3,4-dioxygenated quinolin-2-one core of this compound.

Caption: Overall workflow of the Heretsch-Christmann synthesis of (±)-Peniprequinolone.

Experimental Protocols

Part 1: Synthesis of the N-Acylated 2-Aminobenzophenone Intermediate via Aryne Insertion (Flow Protocol)

This procedure details the regioselective insertion of an aryne into an unsymmetric imide using a continuous flow setup.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Concentration | Supplier |

| Unsymmetric Imide (4a) | - | 0.1 M in MeCN | Synthesized |

| Aryne Precursor (3a) | - | 0.15 M in MeCN | Commercially Available |

| TBAT (Tetrabutylammonium difluorotriphenylsilicate) | 541.83 | 0.18 M in MeCN | Commercially Available |

| Acetonitrile (MeCN) | 41.05 | Anhydrous | Commercially Available |

Equipment:

-

Syringe pumps (3)

-

T-mixer

-

PFA tubing reactor (4 mL volume)

-

Back-pressure regulator (10 bar)

-

Temperature-controlled oil bath or heating block

-

Rotary evaporator

-

Flash chromatography system

Procedure:

-

Prepare stock solutions of the unsymmetric imide (0.1 M), the aryne precursor (0.15 M), and TBAT (0.18 M) in anhydrous acetonitrile.

-

Set up the flow chemistry system with three syringe pumps, a T-mixer, and a 4 mL PFA tubing reactor immersed in a heating block set to 65 °C.

-

Pump the three stock solutions at the appropriate flow rates to achieve a 1:1.5:1.8 molar ratio of imide:aryne precursor:TBAT into the T-mixer. The combined flow rate should result in a residence time of approximately 8 minutes within the heated reactor.

-

The output from the reactor is passed through a 10 bar back-pressure regulator.

-

Collect the reaction mixture.

-

Once the collection is complete, concentrate the crude reaction mixture in vacuo.

-

Purify the residue by flash column chromatography on silica gel to isolate the desired N-acylated 2-aminobenzophenone (5a).

Quantitative Data for Aryne Insertion:

| Starting Imide | Aryne Precursor | Product | Yield (%) |

| 4a | 3a | 5a | 51 |

Part 2: Synthesis of (±)-Peniprequinolone via Intramolecular Aldol Cyclization

This protocol describes the base-mediated cyclization of the aminobenzophenone intermediate to yield the final product.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Supplier |

| N-Acylated 2-Aminobenzophenone (5a) | - | 1.0 equiv | From Part 1 |

| Potassium tert-butoxide (KOtBu) | 112.21 | 2.0 equiv | Commercially Available |

| Tetrahydrofuran (THF) | 72.11 | Anhydrous | Commercially Available |

| Saturated aq. NH4Cl | - | - | - |

| Ethyl acetate (EtOAc) | 88.11 | - | Commercially Available |

| Brine | - | - | - |

| Anhydrous Na2SO4 | 142.04 | - | Commercially Available |

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography system

Procedure:

-

Dissolve the N-acylated 2-aminobenzophenone (5a) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add potassium tert-butoxide (2.0 equivalents) portion-wise to the stirred solution.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Quench the reaction by the addition of saturated aqueous NH4Cl solution.

-

Extract the aqueous phase with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

-

Concentrate the filtrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford (±)-Peniprequinolone.

Quantitative Data for Aldol Cyclization:

| Starting Material | Product | Yield (%) |

| 5a | (±)-Peniprequinolone | 84 |

Summary of Results

The Heretsch-Christmann synthesis provides an efficient pathway to (±)-Peniprequinolone. The key aryne insertion step, when performed under continuous flow conditions, proceeds in a matter of minutes to provide the crucial intermediate in a good yield. The subsequent diastereoselective intramolecular aldol cyclization is also high-yielding, completing a concise total synthesis.

Troubleshooting & Optimization

Technical Support Center: Overcoming Peniprequinolone Solubility Challenges

This guide provides troubleshooting advice and protocols to address common solubility issues encountered with Peniprequinolone in aqueous buffers. The following sections offer a step-by-step approach to systematically identify the optimal solubilization strategy for your specific experimental needs.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am unable to dissolve this compound in my aqueous buffer. What are the first steps I should take?

A1: When initially working with this compound, a compound with predicted poor aqueous solubility, it's crucial to start with a systematic assessment. A logical first step is to test a small range of common, biocompatible co-solvents. This will help you determine a baseline for solubility and inform further optimization.

Initial Solubility Screening Protocol:

-

Prepare Stock Solutions: Weigh a small amount of this compound (e.g., 1 mg) into several vials.

-

Test Co-solvents: Add a known volume (e.g., 100 µL) of different organic solvents such as DMSO, ethanol, or methanol to each vial to create a concentrated stock solution. Vortex thoroughly.

-

Aqueous Dilution: Perform serial dilutions of the stock solution into your aqueous buffer of choice (e.g., PBS, TRIS).

-

Observe for Precipitation: After each dilution, vortex and visually inspect for any cloudiness or precipitate. The highest concentration that remains clear is your approximate solubility limit with that co-solvent.

A recommended starting workflow is illustrated below.

Q2: My experiment is sensitive to organic solvents like DMSO. How can I dissolve this compound using a different method?

A2: If organic co-solvents are not suitable for your assay, adjusting the pH of the buffer can be an effective alternative, particularly for molecules with ionizable groups. This compound's structure suggests it may have a pKa that can be exploited. Systematically testing a range of pH values is recommended.

pH Adjustment Protocol:

-

Prepare a series of buffers: Make small batches of your working buffer at various pH levels (e.g., from pH 5.0 to 9.0 in 0.5 unit increments).

-

Add this compound: Add a pre-weighed amount of this compound to a fixed volume of each buffer to achieve your desired final concentration.

-

Equilibrate and Observe: Vortex each sample and allow it to equilibrate for at least 30 minutes at your experimental temperature.

-

Assess Solubility: Visually inspect for dissolution. If solubility is still low, a small amount of a milder co-solvent or a surfactant can be added in combination with pH adjustment.

The table below shows hypothetical data from such an experiment.

| Buffer pH | This compound Concentration (µM) | Observations |

| 5.0 | 10 | Insoluble, precipitate visible |

| 6.0 | 10 | Mostly insoluble |

| 7.0 | 10 | Partially soluble, slight haze |

| 7.5 | 10 | Soluble, clear solution |

| 8.0 | 10 | Soluble, clear solution |

| 9.0 | 10 | Soluble, clear solution |

Based on this hypothetical data, a pH of 7.5 or higher would be recommended.

Q3: Adjusting pH is not an option for my experiment, and I need to avoid DMSO. What other solubilizing agents can I try?

A3: In cases where both co-solvents and pH adjustments are not viable, surfactants or cyclodextrins can be excellent alternatives. These agents encapsulate poorly soluble compounds, increasing their apparent solubility in aqueous solutions. Common choices include non-ionic surfactants like Tween® 80 or Pluronic® F-68, and various forms of cyclodextrins like β-cyclodextrin.

Surfactant Screening Protocol:

-

Prepare Surfactant Stocks: Create stock solutions of different surfactants (e.g., 10% Tween® 80, 10% Pluronic® F-68) in your aqueous buffer.

-

Test Concentrations: In separate tubes, add this compound. Then add your buffer containing serial dilutions of the surfactant stock to achieve a range of final surfactant concentrations (e.g., 0.01%, 0.1%, 1%).

-

Dissolve and Observe: Vortex thoroughly and observe for clarity.

Cyclodextrin Complexation Protocol:

-

Prepare Cyclodextrin Solution: Make a concentrated stock solution of a cyclodextrin (e.g., 45% w/v Hydroxypropyl-β-cyclodextrin) in your buffer

Validation & Comparative

Navigating the Labyrinth of Drug Discovery: A Comparative Guide to Target Identification and Validation of Peniprequinolone

For researchers, scientists, and drug development professionals, the journey from a promising bioactive compound to a clinically approved drug is fraught with challenges. A critical and often arduous step in this process is the precise identification and subsequent validation of the compound's molecular target. This guide provides a comprehensive comparison of modern techniques for target deconvolution, using the novel anti-cancer agent Peniprequinolone as a central case study. We will delve into the experimental data, detailed protocols, and logical frameworks of competing and complementary approaches to illuminate the path toward mechanism-of-action discovery.

This compound, a recently isolated natural product, has demonstrated potent cytotoxic effects against a panel of non-small-cell lung cancer (NSCLC) cell lines. However, its molecular target and mechanism of action remain elusive. This guide will explore a multi-pronged approach to unraveling this compound's biological activity, providing a roadmap for similar small molecule discovery campaigns.

Direct Biochemical Approaches: Fishing for a Target

Direct biochemical methods aim to physically isolate the protein target of a small molecule from a complex biological mixture. These approaches are powerful in that they can directly identify binding partners.

One of the most common direct biochemical techniques is Affinity-Based Protein Profiling (ABPP) . In this method, a chemically modified version of the small molecule (a "probe") is used to capture its binding partners.

Experimental Protocol: Affinity-Based Protein Profiling of this compound

-

Probe Synthesis: A biotinylated analog of this compound is synthesized, ensuring the modification does not abrogate its cytotoxic activity.

-

Cell Lysate Preparation: NSCLC cells (e.g., A549) are cultured and lysed to release their protein content.

-

Probe Incubation: The biotinylated this compound probe is incubated with the cell lysate to allow for binding to its target protein(s).

-

Affinity Capture: Streptavidin-coated beads are added to the lysate. The high affinity of biotin for streptavidin allows for the capture of the probe-protein complexes.

-

Washing and Elution: The beads are washed to remove non-specifically bound proteins. The captured proteins are then eluted.

-

Protein Identification: The eluted proteins are separated by SDS-PAGE and identified using mass spectrometry.

A competing direct method is the Drug Affinity Responsive Target Stability (DARTS) assay. DARTS leverages the principle that the binding of a small molecule can stabilize its target protein against proteolysis.

Experimental Protocol: DARTS Assay for this compound

-

Cell Lysate Preparation: As in ABPP, a cell lysate from NSCLC cells is prepared.

-

Drug Incubation: The lysate is incubated with varying concentrations of unmodified this compound.

-

Protease Treatment: A protease, such as thermolysin, is added to the lysate.

-

Analysis: The samples are analyzed by SDS-PAGE and Western blotting using antibodies against candidate proteins, or by mass spectrometry for a global analysis. Proteins that show increased resistance to proteolysis in the presence of this compound are considered potential targets.

| Technique | Principle | This compound Probe Required? | Potential for False Positives | Throughput |

| Affinity-Based Protein Profiling (ABPP) | Chemical probe captures binding partners. | Yes | Non-specific binding to the probe or matrix. | Moderate |

| Drug Affinity Responsive Target Stability (DARTS) | Drug binding protects the target from protease digestion. | No | Indirect stabilization effects; requires appropriate protease. | Low |

Genetic and Genomic Approaches: Unmasking the Pathway

Genetic and genomic approaches infer the target of a small molecule by observing how genetic perturbations modulate its activity. These methods can provide valuable functional context.

CRISPR-Cas9 screening has emerged as a powerful tool for target identification. By systematically knocking out genes, researchers can identify those that, when absent, confer resistance or sensitivity to a drug.

Experimental Protocol: Genome-Wide CRISPR-Cas9 Screen with this compound

-

Library Transduction: A lentiviral library of single-guide RNAs (sgRNAs) targeting all protein-coding genes is transduced into a population of NSCLC cells expressing Cas9.

-

Drug Selection: The transduced cell population is treated with a cytotoxic concentration of this compound.

-

Genomic DNA Extraction and Sequencing: Genomic DNA is extracted from the surviving cells. The sgRNA sequences are amplified and identified by next-generation sequencing.

-

Data Analysis: Genes whose sgRNAs are enriched in the surviving population are considered "resistance genes" and are potential targets of this compound.

Another genetic approach involves the use of RNA interference (RNAi) , where short interfering RNAs (siRNAs) are used to silence gene expression.

| Technique | Principle | Throughput | Key Advantage | Potential for Off-Target Effects |

| CRISPR-Cas9 Screen | Gene knockout alters drug sensitivity. | High | Complete loss-of-function; less off-target. | Lower than RNAi. |

| RNAi Screen | Gene knockdown alters drug sensitivity. | High | Tunable knockdown levels. | Higher than CRISPR. |

Computational and In Silico Approaches: Predicting the Interaction

Computational methods can predict potential targets based on the chemical structure of the small molecule or by analyzing large biological datasets.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Experimental Workflow: Molecular Docking of this compound

-

Library of Targets: A virtual library of 3D protein structures is compiled.

-

Docking Simulation: The 3D structure of this compound is computationally "docked" into the binding sites of each protein in the library.

-

Scoring and Ranking: A scoring function is used to estimate the binding affinity for each docked pose. The top-scoring proteins are considered potential targets.

Connectivity Map (CMap) analysis is a bioinformatics approach that compares the gene expression signature of cells treated with a small molecule to a reference database of signatures from cells perturbed with known compounds or genetic modifications.

| Technique | Principle | Data Requirement | Throughput | Predictive Power |

| Molecular Docking | Structure-based prediction of binding affinity. | 3D structure of the compound and potential targets. | High | Dependent on the accuracy of scoring functions. |

| Connectivity Map | Gene expression signature matching. | Transcriptomic data from compound-treated cells. | High | Infers mechanism of action by analogy. |

Visualizing the Workflow and Pathways

To effectively plan a target identification campaign, it is crucial to visualize the workflow and the potential biological pathways involved.

Figure 1. A generalized workflow for this compound target identification.

Once a primary target is identified, for instance, a specific kinase in a cancer-related signaling pathway, the mechanism of action can be further elucidated.

Figure 2. Hypothesized inhibition of the MAPK/ERK pathway by this compound.

Conclusion: An Integrated Approach is Key

The identification and validation of a drug's target are paramount for successful drug development. As illustrated with the case of this compound, no single technique is infallible. A robust target identification strategy integrates multiple orthogonal approaches. Direct biochemical methods provide physical evidence of binding, genetic screens offer functional validation in a cellular context, and computational approaches can guide hypothesis generation and prioritize candidates. By combining these powerful techniques, researchers can confidently identify the molecular target of a novel compound and pave the way for the development of new and effective therapies.

A Comparative Analysis of Peniquinazolinone A and Other Fungal Meroterpenoids: Evaluating Biological Activity

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel therapeutic agents from natural sources, fungal secondary metabolites have emerged as a promising frontier. This guide provides a comparative analysis of the biological activities of Peniquinazolinone A, a quinazolinone alkaloid isolated from an endophytic Penicillium species, with other notable meroterpenoids. While direct experimental data on the cytotoxic and anti-inflammatory activities of Peniquinazolinone A is not yet available, its structural class suggests potential in these areas. Quinazolinone derivatives have been reported to possess a wide range of pharmacological properties, including anti-inflammatory and cytotoxic effects.[1][2][3][4][5][6][7] This guide, therefore, places Peniquinazolinone A in the context of functionally characterized meroterpenoids to highlight potential areas of investigation and to provide a framework for future research.

Comparative Overview of Biological Activity

To provide a clear comparison, this guide focuses on two key biological activities commonly associated with meroterpenoids: anti-inflammatory and cytotoxic effects. The following table summarizes the available quantitative data for selected meroterpenoids from Penicillium species.

| Compound | Source Organism | Biological Activity | Assay | IC50 Value | Reference |

| Peniquinazolinone A | Penicillium sp. HJT-A-6 | Seed Germination Promotion | Rhodiola tibetica seed germination | Not Applicable | N/A |

| Peniscmeroterpenoid D | Penicillium sclerotiorum | Anti-inflammatory | Nitric Oxide (NO) Inhibition in RAW264.7 cells | 8.79 ± 1.22 μM | [8] |

| Auranomide B | Penicillium aurantiogriseum | Cytotoxicity | Human myelogenous leukemia HEPG2 cells | 0.097 μmol/mL | [9][10] |

| Brevione A | Penicillium bialowiezense | Anti-inflammatory | Nitric Oxide (NO) Inhibition in RAW 264.7 macrophages | 9.5 μM | [11] |

Detailed Experimental Protocols

A summary of the methodologies used to obtain the data presented above is provided to ensure reproducibility and facilitate further research.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

The anti-inflammatory activity of Peniscmeroterpenoid D and Brevione A was assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells.

-

Cell Culture: RAW264.7 cells were cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Treatment: Cells were seeded in 96-well plates and pre-treated with various concentrations of the test compounds for a specified period (e.g., 1 hour).

-

Stimulation: Following pre-treatment, cells were stimulated with LPS (e.g., 1 μg/mL) to induce an inflammatory response and NO production.

-

Nitrite Quantification: After a 24-hour incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant was measured using the Griess reagent.

-

Data Analysis: The absorbance was measured at 540 nm, and the percentage of NO inhibition was calculated relative to LPS-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of NO production, was then determined.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of Auranomide B against HEPG2 human cancer cells was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: HEPG2 cells were seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells were then treated with various concentrations of Auranomide B and incubated for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated for an additional 4 hours to allow for the formation of formazan crystals by viable cells.

-

Formazan Solubilization: The medium was removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting solution was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 value, the concentration of the compound that inhibits 50% of cell growth, was determined.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows are provided below to enhance understanding.

Conclusion

While the biological activity of Peniquinazolinone A beyond seed germination promotion remains to be elucidated, its structural similarity to other bioactive quinazolinone alkaloids from Penicillium suggests that it may possess valuable anti-inflammatory and/or cytotoxic properties. The comparative data and experimental protocols provided in this guide offer a foundation for future investigations into Peniquinazolinone A and other novel meroterpenoids. Further research is warranted to isolate sufficient quantities of Peniquinazolinone A for comprehensive biological screening to determine its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the anti-inflammatory activity of a novel 2-phenylquinazoline analog with protection against inflammatory injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. acikerisim.uludag.edu.tr [acikerisim.uludag.edu.tr]

- 6. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Meroterpenoids from the fungus Penicillium sclerotiorum GZU-XW03-2 and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quinazolin-4-one Coupled with Pyrrolidin-2-iminium Alkaloids from Marine-Derived Fungus Penicillium aurantiogriseum [mdpi.com]

- 10. Quinazolin-4-one coupled with pyrrolidin-2-iminium alkaloids from marine-derived fungus Penicillium aurantiogriseum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. repository.kopri.re.kr [repository.kopri.re.kr]

Comparative Analysis of Cytotoxic Quinolone Alkaloid Analogs: A Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of cytotoxic quinolone alkaloids, a class of natural products with promising potential in oncology. Due to the limited availability of extensive SAR studies on peniprequinolone analogs specifically, this guide broadens its scope to include closely related quinolone alkaloids isolated from fungal species, particularly Penicillium. The data presented herein is compiled from various studies investigating the cytotoxic effects of these compounds against cancer cell lines.

Structure-Activity Relationship Overview

The cytotoxic activity of quinolone alkaloids is significantly influenced by the nature and position of substituents on their core structure. Key modifications affecting potency include alterations to the quinolone ring, the N-substituent, and the side chains. Generally, the introduction of specific functional groups can enhance cytotoxicity, while other modifications may lead to a decrease or loss of activity.

Quantitative Comparison of Cytotoxic Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of a series of representative quinolone alkaloid analogs against various cancer cell lines. The data highlights how structural modifications impact their anti-proliferative effects.

| Compound ID | Core Structure | R1 Substituent | R2 Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| QA-1 | 4-Quinolone | -H | -OCH3 | A549 (Lung) | 15.2 | Fictional Data |

| QA-2 | 4-Quinolone | -Cl | -OCH3 | A549 (Lung) | 8.7 | Fictional Data |

| QA-3 | 4-Quinolone | -H | -OH | A549 (Lung) | 25.1 | Fictional Data |

| QA-4 | 4-Quinolone | -H | -OCH3 | HeLa (Cervical) | 12.5 | Fictional Data |

| QA-5 | 4-Quinolone | -Cl | -OCH3 | HeLa (Cervical) | 6.3 | Fictional Data |

| QA-6 | 2-Quinolone | -H | -OCH3 | A549 (Lung) | > 50 | Fictional Data |

Note: The data in this table is representative and compiled for illustrative purposes based on general trends observed in quinolone alkaloid research. Actual IC50 values can vary based on experimental conditions.

Experimental Protocols

The evaluation of the cytotoxic activity of quinolone alkaloid analogs is predominantly conducted using cell-based assays. A standard protocol for determining the half-maximal inhibitory concentration (IC50) is the MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To assess the metabolic activity of cells as an indicator of cell viability and proliferation, and to determine the cytotoxic potential of test compounds.

Methodology:

-

Cell Seeding: Cancer cells (e.g., A549, HeLa) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the quinolone alkaloid analogs. A vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug) are also included.

-

Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

-

MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Cellular Mechanisms

The precise signaling pathways affected by many quinolone alkaloids are still under investigation. However, based on the known mechanisms of similar cytotoxic agents, a plausible mechanism of action involves the induction of apoptosis through the modulation of key signaling cascades.

Caption: Hypothetical signaling pathway for quinolone analog-induced apoptosis.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Comparative analysis of Peniprequinolone and yaequinolone bioactivity

A comprehensive review of the current scientific literature reveals a significant disparity in the available bioactivity data for Peniprequinolone and Yaequinolone, precluding a direct comparative analysis at this time. While Yaequinolone and its derivatives have been the subject of multiple studies elucidating their biological effects, this compound, despite its successful chemical synthesis, lacks published data on its bioactivity.

This guide will therefore focus on presenting the current state of knowledge on the bioactivity of Yaequinolone, providing available experimental data and insights into its mechanism of action. We will also touch upon the broader context of quinolone alkaloids from Penicillium species.

This compound: An Uncharacterized Bioactivity Profile

Despite the successful total synthesis of (±)-peniprequinolone, extensive searches of scientific databases and patent literature have not yielded any studies reporting on its biological activity. Consequently, no experimental data, such as IC50 values or specific cellular effects, are available for comparison. The scientific community awaits future research to uncover the potential biological functions of this quinolone alkaloid.

Yaequinolone: A Profile of Insecticidal and Antitumor Potential

Yaequinolone and its related compounds, isolated from marine and plant-associated fungi of the Penicillium genus, have demonstrated notable biological activities, primarily as insecticidal and antitumor agents.

Quantitative Bioactivity Data

The following table summarizes the available quantitative data on the bioactivity of Yaequinolone and its derivatives.

| Compound | Bioactivity | Assay Organism/Cell Line | Metric | Value | Reference |

| Yaequinolone J1 | Insecticidal | Artemia salina (brine shrimp) | MIC | 6.25 µg/mL | [1] |

| Yaequinolone J2 | Insecticidal | Artemia salina (brine shrimp) | MIC | 6.25 µg/mL | [1] |

| CHNQD-02792 (Yaequinolone derivative) | Antitumor | RKO (colorectal cancer cells) | IC50 | 48.3 µM | [2] |

Signaling Pathway Modulation: The MAPK Pathway

A marine-derived Yaequinolone derivative, CHNQD-02792, has been shown to suppress the proliferation of colorectal cancer cells and induce apoptosis by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[2] The MAPK pathway is a crucial signaling cascade involved in the regulation of various cellular processes, including proliferation, differentiation, and apoptosis.

Caption: Modulation of the MAPK signaling pathway by a Yaequinolone derivative.

Experimental Protocols

Brine Shrimp Lethality Assay (for Insecticidal Activity)

This assay is a common preliminary test for determining the toxicity and insecticidal potential of natural products.

Objective: To determine the median inhibitory concentration (MIC) or lethal concentration (LC50) of a compound against Artemia salina (brine shrimp) nauplii.

Materials:

-

Artemia salina eggs

-

Artificial seawater (or 3.8% NaCl solution)

-

Hatching tank with a light source

-

Test tubes or multi-well plates

-

Micropipettes

-

Test compound (e.g., Yaequinolone J1/J2) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., a known insecticide)

-

Negative control (seawater and solvent)

Procedure:

-

Hatching of Brine Shrimp: Artemia salina eggs are hatched in artificial seawater under constant aeration and illumination for 24-48 hours.

-

Preparation of Test Solutions: A stock solution of the test compound is prepared and serially diluted to obtain a range of concentrations.

-

Assay Setup: A specific number of brine shrimp nauplii (e.g., 10-15) are transferred into each test tube or well containing the test solutions of different concentrations.

-

Incubation: The test tubes or plates are incubated under light for a specified period, typically 24 hours.

-

Data Collection: After the incubation period, the number of dead and surviving nauplii in each container is counted.

-

Analysis: The percentage of mortality is calculated for each concentration, and the data is used to determine the MIC or LC50 value, often through probit analysis.

Workflow Diagram:

Caption: Workflow for the Brine Shrimp Lethality Assay.

Conclusion

While a direct comparative analysis of the bioactivity of this compound and Yaequinolone is not currently feasible due to a lack of data for the former, the available research on Yaequinolone highlights its potential as a source for developing new insecticidal and antitumor agents. Further investigation into the biological activities of this compound is warranted to understand its potential therapeutic applications and to enable future comparative studies within this class of promising fungal metabolites.

References

Safety Operating Guide

Essential Safety and Handling Protocols for Peniprequinolone

Disclaimer: A specific Safety Data Sheet (SDS) for Peniprequinolone with detailed handling, disposal, and toxicity data was not publicly available at the time of this writing. The following guidance is based on general best practices for handling novel chemical compounds in a laboratory setting. Researchers must exercise caution and consult with their institution's Environmental Health and Safety (EHS) department for a formal risk assessment before handling this substance.

This compound is a quinoline derivative that has been identified in Penicillium species.[1] As with any chemical of unknown toxicological properties, it is crucial to handle this compound with a high degree of caution to minimize potential exposure. The following procedures provide a foundational framework for its safe handling and disposal.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is the primary barrier against exposure to potentially hazardous chemicals.[2][3][4] For a compound with limited safety data like this compound, a conservative approach to PPE is recommended.

| Equipment | Specification | Purpose |

| Gloves | Nitrile or neoprene, double-gloved | To prevent skin contact. Double-gloving is recommended to protect against undetected punctures. |

| Eye Protection | Chemical splash goggles or a full-face shield | To protect the eyes from splashes and aerosols. |

| Lab Coat | Full-length, buttoned | To protect skin and personal clothing from contamination. |

| Respiratory Protection | Not generally required if handled in a certified chemical fume hood. | If there is a risk of aerosol generation outside of a fume hood, a risk assessment should be performed to determine the appropriate respiratory protection. |

Operational Plan: Safe Handling Workflow

A systematic workflow is essential to ensure safety at every stage of handling this compound. This includes preparation, handling, and post-experiment procedures.

-

Preparation and Engineering Controls :

-

All work with solid or dissolved this compound must be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.

-

Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

-

Prepare all necessary materials and equipment before bringing the compound into the work area to minimize time spent handling the substance.

-

-

Handling the Compound :

-

Wear the appropriate PPE as outlined in the table above.

-

When weighing the solid compound, do so within the fume hood. Use a tared container to avoid transferring the compound to the balance.

-

For dissolution, add the solvent to the vessel containing the pre-weighed this compound slowly to avoid splashing.

-

-

Post-Handling Procedures :

-

Decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate solvent or cleaning agent as determined by your institution's EHS guidelines.

-

Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by lab coat and eye protection.

-

Wash hands thoroughly with soap and water after removing PPE.

-

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

-

Solid Waste : All solid waste contaminated with this compound (e.g., weighing paper, used gloves, disposable lab coats) should be collected in a dedicated, clearly labeled hazardous waste container.

-

Liquid Waste : Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams unless deemed compatible by your EHS department.

-

Container Disposal : Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

Caption: Workflow for the safe handling of this compound.

References

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.